Methyl 3-fluoro-2-phenylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

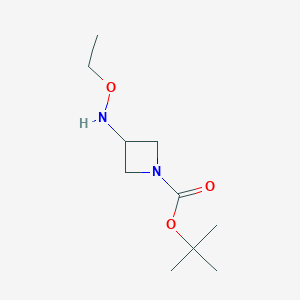

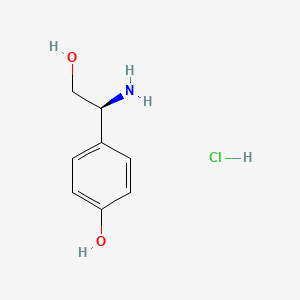

Methyl 3-fluoro-2-phenylpropanoate is a chemical compound with the molecular formula C10H11FO2 . It has a molecular weight of 182.19 .

Molecular Structure Analysis

The molecular structure of Methyl 3-fluoro-2-phenylpropanoate consists of a methyl group (CH3), a fluorine atom (F), a phenyl group (C6H5), and a propanoate group (C2H5COO) . The InChI code for this compound is 1S/C10H11FO2/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 .Physical And Chemical Properties Analysis

Methyl 3-fluoro-2-phenylpropanoate is a liquid at room temperature . It has a molecular weight of 182.19 .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis in Relation to Taxol : Methyl 3-fluoro-2-phenylpropanoate and its analogs have been synthesized as fluorine analogs of the C-13 side chain of taxol, a significant anticancer drug. This synthesis involves electrophilic fluorination (Davis & Reddy, 1994).

Antitumor Activities : Studies have synthesized (S/R)-methyl 2-(5-fluorouracil-1-yl-aceto)amino-3-phenylpropanoate, showing that these compounds exhibit antitumor effects in vitro (Wang Yuan-chao, 2011).

Cross-Coupling Chemical Reactions : The compound has been used in meta-C–H arylation and methylation of 3-phenylpropanoic acid, employing a U-shaped template for effective cross-coupling with organoborons (Wan et al., 2013).

Fluorination Techniques : Studies have described stereoselective fluorination processes involving diastereoisomeric 2-alkyl 3-hydroxy 3-phenylpropanoic methyl esters, contributing to the field of fluorine chemistry (Ayi et al., 1981).

Synthesis of Biologically Active Derivatives : Research has involved the synthesis of biologically active derivatives of 3-phenylpropanoic acid, like methyl 2-(4-(2-fluoroethoxy)benzamido)-3-phenylpropanoate, indicating potential applications in medical imaging and diagnostics (Qi Chuan-min, 2010).

Safety and Hazards

Methyl 3-fluoro-2-phenylpropanoate is classified under the GHS07 hazard class . It has the signal word ‘Warning’ and is associated with the hazard statements H227, H315, H319, and H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

properties

IUPAC Name |

methyl 3-fluoro-2-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZGFHILVLGABS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CF)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,4-dimethylphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B3000737.png)

![N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]acetic acid](/img/structure/B3000738.png)

![7-(2-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3000742.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3000743.png)

![Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate](/img/structure/B3000744.png)

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B3000749.png)

![N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B3000757.png)